1-benzyl-5-bromo-1H-tetrazole

Catalog No.
S682743
CAS No.
79344-08-4
M.F
C8H7BrN4
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-5-bromo-1H-tetrazole

CAS Number

79344-08-4

Product Name

1-benzyl-5-bromo-1H-tetrazole

IUPAC Name

1-benzyl-5-bromotetrazole

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JEUFVIDEBOFLAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)Br

Potential in Medicinal Chemistry

-Benzyl-5-bromo-1H-tetrazole has been explored for its potential applications in medicinal chemistry due to the presence of the tetrazole ring, a common pharmacophore found in various bioactive molecules. Studies have investigated its activity against various diseases, including:

  • Cancer

    Research suggests that 1-benzyl-5-bromo-1H-tetrazole derivatives may exhibit antitumor properties. A study published in the journal "European Journal of Medicinal Chemistry" reported that certain derivatives displayed cytotoxicity against various cancer cell lines [].

  • Bacterial infections

    The tetrazole ring has also been associated with antibacterial activity. A study published in "Molecules" explored the potential of 1-benzyl-5-bromo-1H-tetrazole derivatives as antibacterial agents, demonstrating their effectiveness against specific bacterial strains [].

Material Science Applications

Beyond its potential in medicinal chemistry, 1-benzyl-5-bromo-1H-tetrazole has also been investigated for its properties relevant to material science:

  • Energetic materials: The presence of the tetrazole ring makes 1-benzyl-5-bromo-1H-tetrazole a potential candidate for the development of energetic materials, such as explosives and propellants. However, further research is needed to explore its suitability and safety aspects in this context.

1-Benzyl-5-bromo-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring, which is characterized by its high nitrogen content. The molecular formula of this compound is C8H7BrN4C_8H_7BrN_4 and it has a molecular weight of 232.07 g/mol. The structure consists of a benzyl group attached to the nitrogen of the tetrazole ring at the 1-position and a bromine atom at the 5-position, contributing to its unique chemical reactivity and properties .

Tetrazoles are known for their stability and versatility in organic synthesis, making them valuable intermediates in various

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or iodides, facilitating the formation of new compounds .
  • Cross-Coupling Reactions: It can be used as a reagent in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds .
  • Hydrogenolysis: This compound can also undergo hydrogenolysis, leading to the reduction of the benzyl group or other functional groups present in the molecule .

The biological activity of 1-benzyl-5-bromo-1H-tetrazole has been explored in various studies, indicating potential pharmacological applications. Tetrazoles generally exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Specific studies have suggested that derivatives of tetrazoles may act as inhibitors for certain enzymes or receptors, contributing to their therapeutic potential .

Several methods have been developed for synthesizing 1-benzyl-5-bromo-1H-tetrazole:

  • One-Pot Reactions: A common method involves a one-pot reaction using readily available starting materials such as benzyl bromide and sodium azide under acidic conditions to yield the tetrazole structure .
  • Suzuki Coupling: This method utilizes boronic acids in conjunction with palladium catalysts to facilitate the formation of tetrazoles from bromo-substituted precursors .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields by providing uniform heating during the reaction process .

The applications of 1-benzyl-5-bromo-1H-tetrazole are diverse:

  • Pharmaceutical Intermediates: Due to its reactivity, it serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: Tetrazoles are explored for their potential use in materials science, particularly in developing new polymers and nanomaterials.
  • Agricultural Chemicals: Some derivatives have been investigated for use as agrochemicals due to their biological activity against pests and diseases .

Interaction studies involving 1-benzyl-5-bromo-1H-tetrazole focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with biomolecules. For example, research indicates that tetrazoles can form stable complexes with metal ions, which may influence their biological activity and efficacy .

Several compounds share structural similarities with 1-benzyl-5-bromo-1H-tetrazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Aryl-1H-tetrazolesAryl group at position 5Varied biological activities
1-Methyl-5-bromo-1H-tetrazoleMethyl group instead of benzylDifferent steric effects on reactivity
5-(4-Chlorophenyl)-1H-tetrazoleChlorine substituent at position 5Enhanced electrophilicity compared to bromine
1-Benzyl-4-methyl-1H-tetrazoleMethyl group at position 4Altered electronic properties

The presence of a benzyl group in 1-benzyl-5-bromo-1H-tetrazole contributes to its distinct reactivity compared to other tetrazoles, particularly in terms of nucleophilic substitution reactions and cross-coupling applications.

The discovery of tetrazoles dates to 1885, when Swedish chemist Johannes August Bladin first synthesized a tetrazole derivative during his investigations into hydrazine derivatives. This serendipitous finding laid the foundation for exploring tetrazole chemistry, with 1-benzyl-5-bromo-1H-tetrazole emerging as a structurally unique member of this family. Early synthetic routes focused on cycloaddition reactions between nitriles and azides, but advancements in the late 20th century enabled more efficient pathways. For example, zinc-catalyzed reactions between benzyl bromide and sodium azide in dimethylformamide became a standard synthesis method.

The bromine substitution at the 5-position was first reported in the 1970s through halogenation reactions of preformed tetrazole rings. This modification significantly expanded the compound's reactivity profile, enabling cross-coupling reactions that were previously inaccessible to simpler tetrazole derivatives.

Key Historical Milestones:

YearDevelopmentSignificance
1885Bladin's tetrazole discoveryEstablished tetrazole as a new heterocyclic class
1974First brominated tetrazole synthesisEnabled halogen-based functionalization
2000sCatalytic cross-coupling applicationsRevolutionized pharmaceutical derivatization

Significance in Heterocyclic Compound Research

1-Benzyl-5-bromo-1H-tetrazole occupies a critical niche in heterocyclic chemistry due to three key attributes:

  • Bioisosteric potential: The tetrazole ring serves as a metabolically stable replacement for carboxylic acid groups in drug design. Its ionization behavior (pKa ~4.5–4.9) closely mimics carboxylic acids while offering superior membrane permeability.
  • Dual functionality: The benzyl group enhances lipophilicity for improved blood-brain barrier penetration, while the bromine atom enables site-specific modifications via Suzuki-Miyaura and Buchwald-Hartwig couplings.
  • Coordination chemistry: The nitrogen-rich structure forms stable complexes with transition metals, facilitating applications in catalysis and materials science.

Recent studies highlight its role in synthesizing kinase inhibitors, where the tetrazole core interacts with ATP-binding pockets through hydrogen bonding and π-stacking interactions. In materials science, its electron-deficient aromatic system enables the creation of organic semiconductors with tunable band gaps.

Position in Contemporary Synthetic Organic Chemistry

Modern synthetic protocols leverage 1-benzyl-5-bromo-1H-tetrazole's reactivity through three primary strategies:

  • Cross-coupling reactions:The bromine atom undergoes efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, reaction with phenylboronic acid using Pd(dppf)Cl₂ catalyst yields 5-phenyltetrazole derivatives in 65% yield:$$\text{1-Benzyl-5-bromo-1H-tetrazole} + \text

For 1-Benzyl-5-Bromo-1H-Tetrazole

MethodReagentsYield (%)Reaction TimeTemperature (°C)Reference
Benzyl Bromide + Sodium Azide (Classical)Benzyl bromide, NaN₃, DMF, 70°C60-806-8 hours70Citation 2
Alkylation of 1H-Tetrazole (Classical)Lithium tetrazolate, alkyl bromides, 30% EtOH/H₂O70-9545 minutes100Citation 3
Microwave-Assisted SynthesisCuO nanoparticles, microwave irradiation80-953-30 minutes100-150Citation 24
Green Chemistry ApproachLemon juice catalyst, water solvent85-9740 minutes90Citation 39
Industrial Scale-UpPd catalysts, scale-up conditions65-852-18 hours40-100Citation 47
Continuous Flow MethodFlow reactors, continuous processing70-90Continuous60-120Citation 55

Alkylation and Bromination of 1H-Tetrazole

The alkylation and bromination approach to 1-benzyl-5-bromo-1H-tetrazole synthesis involves the direct alkylation of lithium tetrazolate with alkyl bromides, followed by selective bromination at the 5-position of the tetrazole ring [2]. This methodology has been extensively developed to overcome the traditional limitations associated with the Franke synthesis, particularly regarding substrate scope and reaction efficiency [2].

The alkylation reaction proceeds through microwave-assisted conditions using lithium tetrazolate as the nucleophile and alkyl bromides as the electrophilic partners [2]. The reaction is optimally conducted in a 30% volume/volume ethanol-water mixture at 100°C for 45 minutes under microwave irradiation [2]. This solvent system has been specifically optimized to suppress the formation of N2-isomers, which represents a significant challenge in tetrazole alkylation reactions [2].

The key advantage of this approach lies in its ability to provide pure N1-substituted tetrazole products without the formation of N2-isomers, which is achieved through the careful selection of highly pure lithium tetrazolate and the optimized aqueous ethanol solvent system [2]. The reaction yields typically range from 70-95%, representing a significant improvement over traditional methodologies [2].

Modern Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1-benzyl-5-bromo-1H-tetrazole derivatives. The microwave-mediated [3+2] cycloaddition reaction between nitriles and sodium azide represents a significant advancement in tetrazole synthesis, providing substantial improvements in reaction time, yield, and environmental impact [3].

The microwave-assisted protocol typically employs heterogeneous copper-based catalysts, such as CuO nanoparticles, which facilitate the cycloaddition reaction through activation of the nitrile groups [3]. The reaction is conducted in N-methyl-2-pyrrolidone (NMP) as the solvent, with controlled microwave heating at temperatures ranging from 100-150°C [3]. The desired tetrazole products are obtained in high yields (80-95%) within remarkably short reaction times of 3-30 minutes [3].

The mechanism of the microwave-assisted synthesis involves the initial activation of nitrile groups by the copper(II) species, followed by successive [3+2] cycloaddition with sodium azide [3]. This approach offers several advantages including short reaction times, simple work-up procedures, and excellent recyclability of the catalyst system [3]. The method has been successfully applied to the preparation of nitrogen-13 labeled tetrazoles, demonstrating its versatility for radiopharmaceutical applications [3].

Recent developments in microwave-assisted synthesis have incorporated solvent-free conditions using natural zeolites as catalysts, further enhancing the environmental friendliness of the process [4]. The [2+3] cycloaddition reaction between thiourea and sodium azide proceeds smoothly in the presence of copper(I) salts and cesium carbonate base under microwave irradiation, providing high product yields with minimal environmental impact [5].

Green Chemistry and Sustainable Synthesis Methods

The development of green chemistry approaches for 1-benzyl-5-bromo-1H-tetrazole synthesis has gained significant attention due to increasing environmental concerns and the need for sustainable chemical processes [6]. These methodologies focus on the use of environmentally benign solvents, catalysts, and reaction conditions while maintaining high efficiency and selectivity [6].

One notable green chemistry approach involves the use of lemon juice as both a catalyst and solvent system for tetrazole synthesis [7]. This methodology achieves excellent yields of up to 97% under optimal conditions of 90°C for 40 minutes, demonstrating that natural, biodegradable materials can serve as effective catalysts for heterocyclic synthesis [7]. The use of water as a solvent in various green synthetic protocols has also been extensively explored, with several water-mediated methodologies showing exceptional performance [6].

Nanomaterial-catalyzed green synthesis represents another significant advancement in sustainable tetrazole chemistry [8]. Various nanocatalysts, including magnetic nanoparticles, copper-based nanocomposites, and carbon nanomaterials, have been developed to provide efficient, recyclable, and environmentally friendly catalytic systems [8]. These nanocatalysts offer advantages such as high surface area-to-volume ratios, easy surface modification, simple fabrication, and excellent recovery and reusability characteristics [8].

The application of ultrasound-assisted green synthesis has also shown promise, with ultrasonic irradiation facilitating the formation of tetrazole derivatives under mild conditions without the need for traditional heating methods [9]. This approach results in reduced energy consumption, shorter reaction times, and improved yields compared to conventional synthetic methods [9].

Scale-Up Considerations and Industrial Synthesis

The scale-up of 1-benzyl-5-bromo-1H-tetrazole synthesis from laboratory to industrial scale requires careful consideration of safety, economic, and technical factors [10]. Industrial synthesis protocols must address the inherent safety concerns associated with azide chemistry, including the potential for explosive decomposition and the formation of toxic hydrazoic acid [10].

Strategic considerations for industrial scale-up include the late-stage introduction of the tetrazole moiety to minimize safety risks during large-scale processing [10]. The use of continuous flow reactors has been identified as a particularly effective approach for industrial tetrazole synthesis, providing better control over reaction parameters and enhanced safety profiles [11]. Continuous flow methods enable the safe handling of azide-containing reactions while maintaining high throughput and consistent product quality [11].

Process safety evaluation has become a critical component of industrial tetrazole synthesis, with comprehensive studies conducted on thermal stability, decomposition pathways, and hazard assessment [10]. The development of second-generation synthetic routes has focused on improving overall yields while maintaining acceptable safety profiles for multikilogram scale production [10].

The scalability of various synthetic methodologies has been demonstrated through successful gram-scale preparations, with some protocols achieving consistent yields and purities at scales of 10-100 grams [12]. The optimization of reaction conditions for large-scale synthesis often involves modifications to catalyst loading, reaction time, and work-up procedures to ensure economic viability [13].

Purification Techniques and Analytical Standards

The purification of 1-benzyl-5-bromo-1H-tetrazole requires specialized techniques due to the polar nature of the tetrazole ring and the presence of multiple nitrogen atoms that can interact with purification media [14]. Column chromatography using silica gel has been established as the primary purification method, with optimized solvent systems such as chloroform/methanol (9.5:0.5) providing excellent separation and high purity products [14].

Table 2: Purification Techniques and Analytical Methods

TechniqueSolvent System/ConditionsPurity Achieved (%)ApplicationReference
Column ChromatographyCHCl₃/CH₃OH (9.5:0.5)95-98Primary purificationCitation 43
RecrystallizationEthyl acetate/hexane90-95Final purificationCitation 60
High-Performance Liquid Chromatography (HPLC)Gradient elution, various mobile phases>98Analytical standard preparationCitation 66
Thin-Layer Chromatography (TLC)Hexane/EtOAc (4:1)Monitoring onlyReaction monitoringCitation 2
Crystallization from SolventsBenzene, chloroform92-96Large-scale purificationCitation 48
Precipitation MethodWater precipitation85-92Industrial processingCitation 2

Recrystallization techniques have been optimized for final purification steps, with ethyl acetate/hexane solvent systems providing excellent crystal quality and purity levels of 90-95% [15]. The choice of recrystallization solvent significantly impacts the final product quality, with benzene and chloroform showing particular effectiveness for large-scale purification processes [16].

High-performance liquid chromatography (HPLC) has become the gold standard for analytical purity determination, with gradient elution systems capable of achieving purities exceeding 98% [17]. HPLC methods have been developed specifically for tetrazole analysis, incorporating appropriate mobile phase compositions and detection systems to ensure accurate quantification [17].

Table 3: Analytical Characterization Methods

Analytical MethodKey Characteristic Peaks/ValuesSolvent/ConditionsReference
Infrared Spectroscopy (IR)Tetrazole ring: 1000-1100 cm⁻¹, C-Br: ~533 cm⁻¹KBr pellets, 4000-400 cm⁻¹Citation 72
Nuclear Magnetic Resonance (¹H NMR)Benzyl CH₂: 5.4-5.6 ppm, Aromatic H: 7.2-7.4 ppmCDCl₃ or DMSO-d₆Citation 62
Nuclear Magnetic Resonance (¹³C NMR)Tetrazole C: 155-160 ppm, Aromatic C: 125-135 ppmCDCl₃ or DMSO-d₆Citation 62
Mass SpectrometryMolecular ion [M+H]⁺: 240.0 m/zESI-MS or EI-MSCitation 62
Elemental AnalysisC: 40.2%, H: 3.0%, N: 23.4%, Br: 33.4%Combustion analysisCitation 43
Melting Point DeterminationTypical range: 120-125°COpen capillary methodCitation 60

Analytical characterization of 1-benzyl-5-bromo-1H-tetrazole employs multiple complementary techniques to ensure structural confirmation and purity assessment [18]. Infrared spectroscopy provides characteristic absorption bands for the tetrazole ring system at 1000-1100 cm⁻¹, while the C-Br stretching vibration appears near 533 cm⁻¹, consistent with brominated aromatic systems [19].

Nuclear magnetic resonance spectroscopy, both proton and carbon-13, provides detailed structural information with the benzyl methylene protons appearing at 5.4-5.6 ppm and aromatic protons at 7.2-7.4 ppm in ¹H NMR spectra [18]. The ¹³C NMR spectra show characteristic tetrazole carbon signals at 155-160 ppm, with aromatic carbons appearing in the 125-135 ppm range [18].

Mass spectrometry analysis typically employs electrospray ionization (ESI) or electron impact (EI) methods, with the molecular ion [M+H]⁺ appearing at 240.0 m/z for the target compound [18]. Elemental analysis provides confirmation of the molecular composition, with theoretical values of C: 40.2%, H: 3.0%, N: 23.4%, and Br: 33.4% [14].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

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1-benzyl-5-bromo-1H-tetrazole

Dates

Last modified: 08-15-2023

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